2-chloro-4-cyano-6-ethoxyphenyl acetate
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Overview
Description
2-chloro-4-cyano-6-ethoxyphenyl acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro group, a cyano group, and an ethoxy group attached to a phenyl ring, which is further esterified with an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-cyano-6-ethoxyphenyl acetate can be achieved through several synthetic routes. One common method involves the esterification of 2-chloro-4-cyano-6-ethoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-cyano-6-ethoxyphenyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as common reagents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted phenyl acetates with various functional groups.
Hydrolysis: The major products are 2-chloro-4-cyano-6-ethoxyphenol and acetic acid.
Reduction: The major product is 2-chloro-4-amino-6-ethoxyphenyl acetate.
Scientific Research Applications
2-chloro-4-cyano-6-ethoxyphenyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Agriculture: It may be used in the development of agrochemicals such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-chloro-4-cyano-6-ethoxyphenyl acetate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular pathways involved can vary, but typically involve binding to the active site of an enzyme or receptor, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-cyano-6-methoxyphenyl acetate
- 2-chloro-4-cyano-6-ethoxyphenyl benzoate
- 2-chloro-4-cyano-6-ethoxyphenyl propionate
Uniqueness
2-chloro-4-cyano-6-ethoxyphenyl acetate is unique due to the specific combination of functional groups attached to the phenyl ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. For example, the presence of the ethoxy group can influence the compound’s solubility and reactivity compared to its methoxy or benzoate analogs.
Properties
IUPAC Name |
(2-chloro-4-cyano-6-ethoxyphenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKDAEJAANSKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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